molecular formula C11H12O2 B14844354 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde

2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde

Cat. No.: B14844354
M. Wt: 176.21 g/mol
InChI Key: WIKJQKSYAWZCDP-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde: is an organic compound characterized by the presence of a cyclopropylmethyl group attached to a benzaldehyde structure with a hydroxyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor followed by functional group transformations. For instance, the cyclopropylmethyl group can be introduced via a palladium-catalyzed cross-coupling reaction using cyclopropylmagnesium bromide and an aryl halide . The hydroxyl group can be introduced through selective hydroxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of 2-(Cyclopropylmethyl)-6-hydroxybenzoic acid.

    Reduction: Formation of 2-(Cyclopropylmethyl)-6-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of various derivatives with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyclopropylmethyl group and hydroxyl group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 2-(Cyclopropylmethyl)-4-hydroxybenzaldehyde
  • 2-(Cyclopropylmethyl)-6-methoxybenzaldehyde
  • 2-(Cyclopropylmethyl)-3-hydroxybenzaldehyde

Comparison: 2-(Cyclopropylmethyl)-6-hydroxybenzaldehyde is unique due to the specific positioning of the hydroxyl group at the 6th position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The presence of the cyclopropylmethyl group also adds to its distinctiveness, providing steric and electronic effects that can alter its behavior in chemical reactions and interactions with biological targets.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-(cyclopropylmethyl)-6-hydroxybenzaldehyde

InChI

InChI=1S/C11H12O2/c12-7-10-9(6-8-4-5-8)2-1-3-11(10)13/h1-3,7-8,13H,4-6H2

InChI Key

WIKJQKSYAWZCDP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C(=CC=C2)O)C=O

Origin of Product

United States

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